Cas no 2138403-85-5 (4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine)

4-{5-Bromo-7-methyl-1,2,4-triazolo[1,5-a]pyridin-2-yl}pyrimidine is a heterocyclic compound featuring a fused triazolopyridine core with a pyrimidine substituent. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research. The bromine atom at the 5-position offers a reactive site for further derivatization via cross-coupling reactions, while the methyl group enhances stability. The pyrimidine moiety contributes to its potential as a building block for biologically active molecules, particularly in kinase inhibitor development. This compound is characterized by high purity and consistent synthetic reproducibility, ensuring reliable performance in experimental applications. Its well-defined structure facilitates precise modifications for targeted molecular design.
4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine structure
2138403-85-5 structure
Product Name:4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine
CAS No:2138403-85-5
MF:C11H8BrN5
MW:290.118720054626
CID:6258295
PubChem ID:165482567
Update Time:2025-05-22

4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine
    • EN300-1104580
    • 2138403-85-5
    • 4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
    • Inchi: 1S/C11H8BrN5/c1-7-4-9(12)17-10(5-7)15-11(16-17)8-2-3-13-6-14-8/h2-6H,1H3
    • InChI Key: KDKAGKMKMQTFJE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC2=NC(C3C=CN=CN=3)=NN21

Computed Properties

  • Exact Mass: 288.99631g/mol
  • Monoisotopic Mass: 288.99631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56Ų

4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1104580-0.05g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104580-0.1g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1104580-0.25g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1104580-0.5g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104580-1.0g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5
1g
$743.0 2023-06-10
Enamine
EN300-1104580-2.5g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1104580-5.0g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5
5g
$2152.0 2023-06-10
Enamine
EN300-1104580-10.0g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5
10g
$3191.0 2023-06-10
Enamine
EN300-1104580-1g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
1g
$743.0 2023-10-27
Enamine
EN300-1104580-5g
4-{5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl}pyrimidine
2138403-85-5 95%
5g
$2152.0 2023-10-27

Additional information on 4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine

Comprehensive Overview of 4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine (CAS No. 2138403-85-5)

4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine (CAS No. 2138403-85-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a triazolopyridine core linked to a pyrimidine ring, which is further substituted with a bromine atom and a methyl group. This molecular architecture makes it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology and infectious diseases. Researchers have explored 4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine as a potential scaffold for designing inhibitors of protein kinases, which play a critical role in cell signaling pathways. Its bromine substituent enhances binding affinity to hydrophobic pockets in enzyme active sites, while the methyl group improves metabolic stability.

The compound’s synthetic versatility also aligns with the growing interest in fragment-based drug design (FBDD). Its modular structure allows for easy derivatization, enabling medicinal chemists to optimize pharmacokinetic properties. A 2023 study highlighted its potential as a lead compound in combating antibiotic-resistant bacteria, addressing a global health crisis. This application resonates with current searches for "new antibiotics 2023" and "drug-resistant infection treatments," reflecting its relevance in contemporary research.

From a technical perspective, CAS No. 2138403-85-5 exhibits favorable physicochemical properties, including moderate solubility in organic solvents and stability under ambient conditions. These traits facilitate its use in high-throughput screening (HTS) assays, a topic frequently searched by professionals in "drug discovery technologies." Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its purity, a critical factor for regulatory compliance in preclinical studies.

Beyond pharmaceuticals, 4-{5-bromo-7-methyl-1,2,4triazolo1,5-apyridin-2-yl}pyrimidine has potential applications in agrochemical innovation. Its mode of action against plant pathogens aligns with the agricultural sector’s focus on "sustainable crop protection." Patents filed in 2022-2023 describe its efficacy as a fungicide, tapping into the rising demand for eco-friendly alternatives to traditional pesticides.

In summary, CAS No. 2138403-85-5 represents a multifaceted compound bridging gaps in therapeutic and agricultural sciences. Its adaptability to modern drug design paradigms and alignment with trending search queries like "kinase inhibitor development" and "green agrochemicals" underscore its industrial and academic value. Future research may further unlock its potential, solidifying its role in next-generation bioactive molecules.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.